7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid
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Overview
Description
7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes under thermally induced conditions or microwave-assisted cyclocondensation . The resulting ester derivatives are then subjected to acid-catalyzed hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. . This mechanism is particularly effective in treating bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar core structure but different substituents.
Nalidixic Acid: An older quinolone antibiotic with a similar mechanism of action.
Imidazoquinolines: Compounds that share structural features with quinolines and exhibit similar biological activities.
Uniqueness
7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid is unique due to its specific methoxy and carboxylic acid substituents, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-methoxy-4-oxo-4aH-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5,7H,1H3,(H,14,15) |
InChI Key |
RALNCZHHUPPOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=O)C2C=C1)C(=O)O |
Origin of Product |
United States |
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